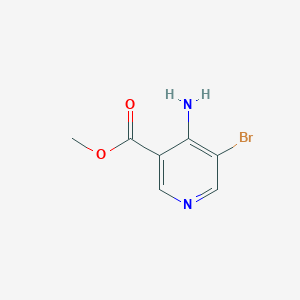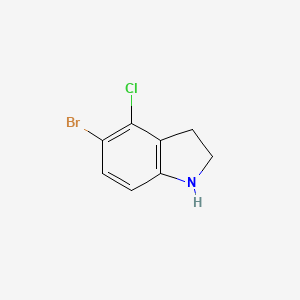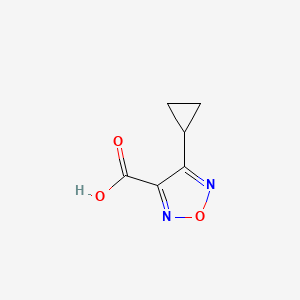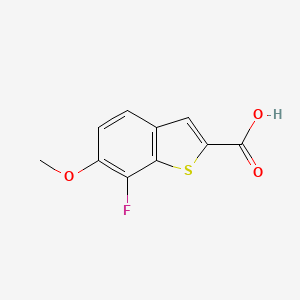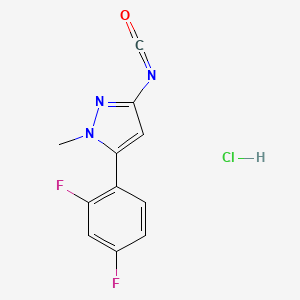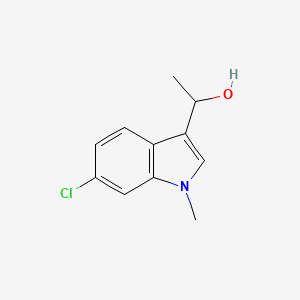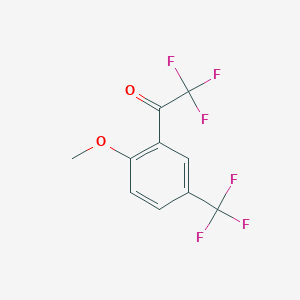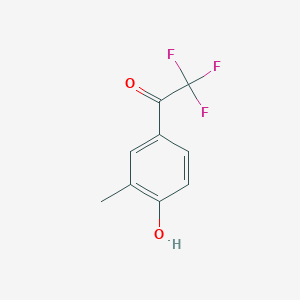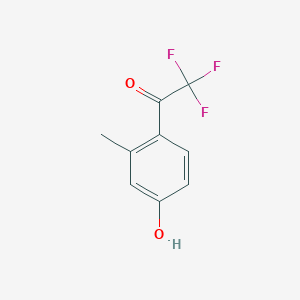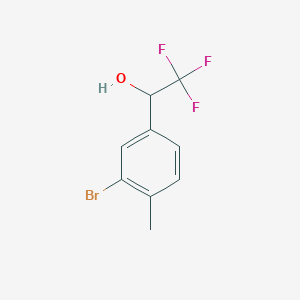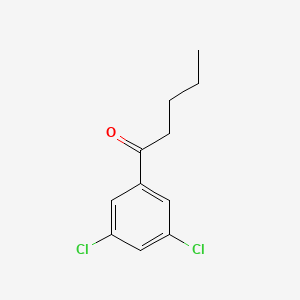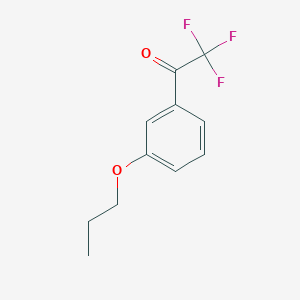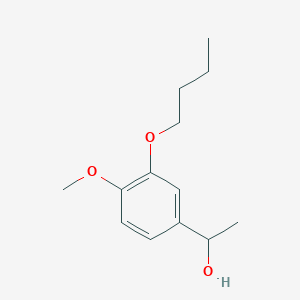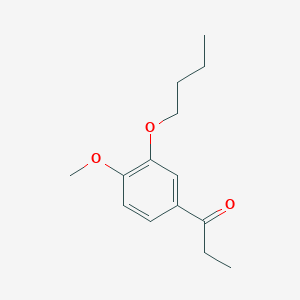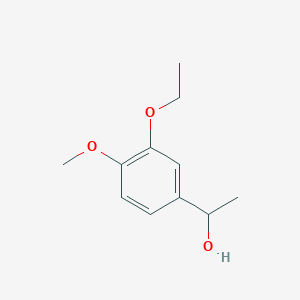
1-(3-Ethoxy-4-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenylethanol, characterized by the presence of ethoxy and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethoxy-4-methoxyphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like ethanol or tetrahydrofuran under controlled temperatures .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-ethoxy-4-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 1-(3-ethoxy-4-methoxyphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-(3-ethoxy-4-methoxyphenyl)ethanone.
Reduction: 1-(3-ethoxy-4-methoxyphenyl)ethane.
Substitution: Various halides or other substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Ethoxy-4-methoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, undergoing biotransformation to produce active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Ethoxy-3-methoxyphenyl)ethanol
- 1-(4-Methoxyphenyl)ethanol
- 3-Methoxyphenethyl alcohol
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODDLYXMFYQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
